9-(3,4-Dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
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Overview
Description
9-(3,4-Dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one: , also known by its CAS number 74909-04-9 , is a complex organic compound with a unique fused-ring system. Let’s break down its structure:
Chemical Formula: CHO
Molecular Weight: Approximately 394.38 g/mol
This compound features a quinoline core fused with a dioxolo-furoquinolinone moiety, and it contains two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions, oxidative processes, and heterocyclic transformations. Further investigation is needed to establish robust synthetic protocols.
Industrial Production:: Unfortunately, information on large-scale industrial production methods remains scarce. given its structural complexity, synthesis likely involves multiple steps and careful optimization.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound’s methoxy groups may undergo oxidation under suitable conditions.
Reduction: Reduction of the quinoline or dioxolo-furoquinolinone rings could yield interesting derivatives.
Substitution: Substituents on the phenyl ring may participate in substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) in acidic or basic media.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Lewis acids or nucleophilic reagents.
Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry::
Structural Diversity: Researchers explore this compound’s unique structure for designing novel ligands, catalysts, or materials.
Medicinal Chemistry: Its quinoline scaffold may inspire drug discovery efforts.
Antibacterial Properties: Investigate its potential as an antibacterial agent.
DNA Gyrase Inhibition: The compound inhibits DNA gyrase, a target relevant to bacterial infections.
Pharmaceuticals: Consider its role as a lead compound for drug development.
Materials Science: Explore its use in functional materials.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are necessary to elucidate its precise mechanism.
Comparison with Similar Compounds
While no direct analogs are readily available, comparing it to related quinoline derivatives or furoquinolinones could highlight its uniqueness.
Remember that ongoing research may reveal additional insights into this intriguing compound
Properties
Molecular Formula |
C20H17NO6 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
8-(3,4-dimethoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
InChI |
InChI=1S/C20H17NO6/c1-23-14-4-3-10(5-15(14)24-2)18-11-6-16-17(27-9-26-16)7-12(11)21-13-8-25-20(22)19(13)18/h3-7,18,21H,8-9H2,1-2H3 |
InChI Key |
BBMOVSVMXDPQAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4)OC |
Origin of Product |
United States |
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